5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one
Description
Properties
IUPAC Name |
6-bromo-3-tert-butyl-5-fluoro-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O/c1-11(2,3)15-9-5-7(13)6(12)4-8(9)14-10(15)16/h4-5H,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQOICSLNWFKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=CC(=C(C=C2NC1=O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144749 | |
| Record name | 2H-Benzimidazol-2-one, 5-bromo-1-(1,1-dimethylethyl)-6-fluoro-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403483-67-9 | |
| Record name | 2H-Benzimidazol-2-one, 5-bromo-1-(1,1-dimethylethyl)-6-fluoro-1,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Benzimidazol-2-one, 5-bromo-1-(1,1-dimethylethyl)-6-fluoro-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-nitroaniline and tert-butylamine.
Nitration: The nitro group is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.
Cyclization: The resulting amine undergoes cyclization with a suitable reagent, such as phosgene or triphosgene, to form the benzodiazole ring.
Fluorination: The fluorine atom is introduced using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Formation of derivatives with different functional groups replacing bromine or fluorine.
Oxidation Products: Formation of oxides or ketones.
Reduction Products: Formation of amines or alcohols.
Scientific Research Applications
5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Compound 9o (1-(1-{1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- Substituents : Tetrazolyl, thiophenyl, and piperidinyl groups.
- Synthetic Yield : 76% via Ugi-Azide four-component reaction .
- Key Differences : The absence of halogen substituents (Br/F) and the presence of a tetrazolyl-thiophene hybrid moiety make this compound more polar and conformationally flexible compared to the target molecule.
IN-0381 (Target Compound)
- Substituents : Bromo (C5), fluoro (C6), tert-butyl (N1).
- Synthetic Purity : 98% (Combi-Blocks catalog) .
- Key Advantages : Enhanced lipophilicity from the tert-butyl group and electronic modulation via halogens, making it suitable for hydrophobic binding pockets.
Halogenated Benzoxazolone Derivatives
3fb (5-Bromo-6-((4-chlorophenyl)(phenyl)methyl)-3-methylbenzo[d]oxazol-2(3H)-one)
- Substituents : Bromo (C5), (4-chlorophenyl)(phenyl)methyl group (C6), methyl (N3).
- Synthetic Yield: Generated via Method A using 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one and a substituted methanol .
- Key Differences : The benzoxazolone core (vs. benzodiazolone) and bulkier C6 substituent reduce ring strain but may limit solubility.
Indazole Derivatives
5-Bromo-6-fluoro-3-methyl-2H-indazole (CAS: 864773-66-0)
- Substituents : Bromo (C5), fluoro (C6), methyl (C3).
- Safety Profile : Classified under GHS Revision 8; requires precautions for inhalation and dermal exposure .
- Key Differences : The indazole core lacks the ketone oxygen present in benzodiazol-2-ones, altering hydrogen-bonding capabilities and metabolic stability.
Data Tables
Table 1: Comparative Analysis of Key Compounds
Table 2: Substituent Impact on Properties
Research Findings and Implications
Synthetic Accessibility : The target compound’s 98% purity underscores optimized synthetic protocols compared to lower-yield analogues like 9o (76%) .
Functional Versatility : The tert-butyl group in IN-0381 provides steric bulk absent in 3fb’s (4-chlorophenyl)(phenyl)methyl group, suggesting divergent applications in receptor binding .
Biological Activity
5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one is a heterocyclic compound that has garnered attention in various fields of research, particularly medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C11H12BrFN2O, and it features a unique structure characterized by the presence of bromine and fluorine atoms along with a tert-butyl group. The incorporation of these halogens enhances its lipophilicity and metabolic stability, making it a valuable candidate for various applications in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator , modulating the activity of these targets through enhanced binding affinity due to the presence of bromine and fluorine atoms. This modulation can lead to significant biological effects, including anti-inflammatory and anticancer activities.
Anticancer Properties
Recent studies have indicated that derivatives of benzodiazole exhibit anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
Enzyme Inhibition
This compound has been utilized in biological assays to study enzyme interactions. Its ability to inhibit certain enzymes makes it a valuable tool in drug discovery and development. For example, it has been investigated for its potential to inhibit protein-protein interactions critical in cancer biology .
Comparative Analysis with Similar Compounds
The following table summarizes the structural differences and biological activities of this compound compared to its analogs:
| Compound Name | Halogen Type | Biological Activity |
|---|---|---|
| This compound | Fluorine | Anticancer, enzyme inhibition |
| 5-Bromo-1-tert-butyl-6-chloro-3H-1,3-benzodiazol-2-one | Chlorine | Moderate anticancer activity |
| 5-Bromo-1-tert-butyl-6-methyl-3H-1,3-benzodiazol-2-one | Methyl | Limited biological activity |
| 5-Bromo-1-tert-butyl-6-iodo-3H-1,3-benzodiazol-2-one | Iodine | Reduced potency compared to fluoro derivative |
The fluorinated derivative exhibits enhanced biological activity compared to its chloro and iodo counterparts due to increased lipophilicity and metabolic stability .
Study on Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of various benzodiazole derivatives. The study revealed that this compound significantly inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Enzyme Interaction Studies
Another investigation focused on the compound's role as an enzyme inhibitor. It was found that this benzodiazole derivative effectively inhibited specific kinases involved in cancer progression. The results demonstrated a promising IC50 value indicating potent inhibitory activity against target enzymes .
Q & A
Q. What are the recommended methodologies for synthesizing 5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one, and how can regioselectivity challenges be addressed?
Answer: Synthesis typically involves sequential halogenation and substitution reactions. For example:
Halogenation: Introduce bromine and fluorine substituents via electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using Br₂/FeBr₃ or F₂ gas with directing groups).
tert-Butyl Group Installation: Employ SN2 reactions with tert-butyl halides or Mitsunobu conditions for sterically hindered environments.
Regioselectivity Challenges:
- Use steric/electronic directing groups (e.g., nitro or methoxy groups) to guide substitution positions.
- Optimize reaction temperature and solvent polarity (e.g., DMF for polar aprotic conditions) to minimize side reactions.
- Monitor intermediates via TLC or LC-MS to confirm regiochemical outcomes .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for overlapping signals?
Answer:
- NMR:
- ¹H NMR: Identify tert-butyl protons as a singlet (~1.3–1.5 ppm) and aromatic protons split by adjacent halogens.
- ¹³C NMR: Look for distinct peaks at ~75–80 ppm (tert-butyl carbons) and 160–165 ppm (C-F coupling).
- MS: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 315.2 Da).
Overlapping Signals:- Use 2D NMR (COSY, HSQC) to resolve aromatic proton coupling.
- Compare experimental spectra with computational predictions (e.g., DFT simulations) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry, particularly regarding halogen positioning?
Answer:
- Data Collection: Use high-resolution X-ray diffraction (λ = 0.71073 Å) with cryogenic cooling to minimize thermal motion.
- Refinement: Apply SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters for Br and F atoms.
- Ambiguity Resolution:
Q. What strategies mitigate contradictions between computational predictions and experimental results in electronic property analysis (e.g., HOMO-LUMO gaps)?
Answer:
- Computational Adjustments:
- Apply solvent-effect corrections (e.g., PCM model) and dispersion forces (e.g., Grimme’s D3).
- Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets for accurate HOMO-LUMO calculations.
- Experimental Validation:
Q. How can substituent effects (Br, F, tert-butyl) be systematically studied to optimize reactivity in cross-coupling reactions?
Answer: Experimental Design:
- Substituent Screening: Synthesize analogs with varying halogen/alkyl groups (e.g., Cl instead of Br, isopropyl instead of tert-butyl).
- Reactivity Assays:
- Conduct Suzuki-Miyaura couplings with Pd catalysts to assess C-Br activation efficiency.
- Measure reaction yields under identical conditions (e.g., 80°C, 12 h, K₂CO₃ base).
Data Analysis:
- Use Hammett plots to correlate substituent σ values with reaction rates.
- Perform DFT calculations to model transition states and steric/electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
